Cas no 2228018-41-3 ((2R)-1-{7-oxabicyclo2.2.1heptan-2-yl}propan-2-amine)

(2R)-1-{7-Oxabicyclo[2.2.1]heptan-2-yl}propan-2-amine is a chiral amine derivative featuring a rigid 7-oxabicyclo[2.2.1]heptane scaffold, which imparts structural stability and stereochemical specificity. This compound is of interest in medicinal chemistry and asymmetric synthesis due to its constrained bicyclic framework, which can enhance binding selectivity in biologically active molecules. The (2R)-configuration ensures enantiomeric purity, making it valuable for applications requiring precise stereocontrol. Its oxabicyclic structure also offers potential as a building block for novel heterocyclic compounds. The amine functionality provides a versatile handle for further derivatization, enabling its use in the development of pharmaceuticals, catalysts, or chiral auxiliaries. Suitable for research requiring high stereochemical fidelity and structural rigidity.
(2R)-1-{7-oxabicyclo2.2.1heptan-2-yl}propan-2-amine structure
2228018-41-3 structure
Product Name:(2R)-1-{7-oxabicyclo2.2.1heptan-2-yl}propan-2-amine
CAS No:2228018-41-3
MF:C9H17NO
MW:155.237382650375
CID:5760836
PubChem ID:165849367
Update Time:2025-06-15

(2R)-1-{7-oxabicyclo2.2.1heptan-2-yl}propan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2R)-1-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-amine
    • 2228018-41-3
    • EN300-1754914
    • (2R)-1-{7-oxabicyclo2.2.1heptan-2-yl}propan-2-amine
    • Inchi: 1S/C9H17NO/c1-6(10)4-7-5-8-2-3-9(7)11-8/h6-9H,2-5,10H2,1H3/t6-,7?,8?,9?/m1/s1
    • InChI Key: DUCXKKZTHXZPRH-LJSVPSOQSA-N
    • SMILES: O1C2CCC1C(C[C@@H](C)N)C2

Computed Properties

  • Exact Mass: 155.131014166g/mol
  • Monoisotopic Mass: 155.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 35.2Ų

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Additional information on (2R)-1-{7-oxabicyclo2.2.1heptan-2-yl}propan-2-amine

Introduction to (2R)-1-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-amine (CAS No. 2228018-41-3)

(2R)-1-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-amine is a meticulously crafted organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its Chemical Abstracts Service (CAS) number CAS No. 2228018-41-3, represents a sophisticated molecular architecture that has been engineered for potential applications in drug discovery and development. The presence of a bicyclic system, specifically a 7-oxabicyclo[2.2.1]heptan-2-yl moiety, contributes to its distinctive chemical profile, offering opportunities for interactions with biological targets in novel ways.

The compound's stereochemistry, indicated by the (2R) configuration, is a critical aspect of its molecular identity. Stereoisomers can exhibit vastly different biological activities, making the precise definition of chirality essential for understanding its pharmacological potential. The (2R)-configuration suggests a specific spatial arrangement of atoms, which can influence how the molecule interacts with enzymes and receptors in biological systems.

In recent years, there has been growing interest in heterocyclic compounds due to their prevalence in bioactive natural products and synthetic drugs. The bicyclic framework of (2R)-1-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-amine aligns with this trend, as such structures often provide enhanced metabolic stability and improved binding affinity to biological targets. The incorporation of an oxygen atom within the bicyclic ring further diversifies its chemical reactivity, enabling a range of synthetic modifications that could tailor its biological properties.

One of the most compelling aspects of this compound is its potential as a building block for more complex pharmacophores. The combination of a propanamine group and a bicyclic scaffold offers multiple sites for functionalization, allowing chemists to explore various chemical space with relative ease. This flexibility is particularly valuable in drug discovery programs where rapid iteration and diversification of molecular structures are key to identifying lead compounds.

The synthesis of such intricate molecules often presents significant challenges, but advances in organic synthesis have made it increasingly feasible to construct complex heterocycles with high precision. Techniques such as transition-metal-catalyzed reactions, asymmetric synthesis, and innovative cyclization strategies have all contributed to the growing library of available bicyclic compounds like (2R)-1-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-amine.

Recent studies have highlighted the importance of conformational flexibility in drug-like molecules, suggesting that molecules capable of adopting multiple stable conformations may exhibit broader therapeutic profiles or improved pharmacokinetic properties. The bicyclic system in this compound inherently provides such flexibility, potentially enhancing its ability to interact with biological targets in multiple ways.

The pharmacological exploration of (2R)-1-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-amine is still in its early stages, but preliminary findings suggest that it may possess interesting interactions with various biological pathways. For instance, the amine group could serve as a hydrogen bond acceptor or participate in hydrophobic interactions, while the oxygen atom within the bicyclic ring might engage in polar interactions with biological targets. These features make it a promising candidate for further investigation.

In conclusion, (2R)-1-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-amine represents an intriguing example of how structural complexity can be leveraged to develop novel pharmacological entities. Its unique combination of stereochemistry and heterocyclic architecture positions it as a valuable asset in ongoing drug discovery efforts. As research continues to uncover new applications for such compounds, their role in developing next-generation therapeutics is likely to expand significantly.

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